molecular formula C19H17FN2O B2758910 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one CAS No. 922952-89-4

6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one

Cat. No. B2758910
CAS RN: 922952-89-4
M. Wt: 308.356
InChI Key: DXMSDGOLUJEJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives, including “6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one”, involves replacing two carbons in the benzene ring by nitrogen atoms. This can result in three isomeric forms depending on the position of nitrogen with respect to each other in the ring .

Scientific Research Applications

Synthesis and Molecular Docking

  • 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one is utilized in the synthesis of novel pyridine and fused pyridine derivatives. These compounds have been tested for molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. They exhibit antimicrobial and antioxidant activity (Flefel et al., 2018).

Anticancer and Antiangiogenic Applications

  • Pyridazinone derivatives, including those related to 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, have been synthesized and evaluated for their effects on various human cancer cell lines. They showed potential as anticancer and antiangiogenic agents, with some compounds exhibiting significant inhibitory activity close to standard treatments (Kamble et al., 2015).

Sequential Nucleophilic Substitution Reactions

  • This compound is involved in the synthesis of polyfunctional systems through sequential nucleophilic substitution reactions. These methods are significant in drug discovery, allowing for the creation of a variety of polyfunctional systems with potential pharmaceutical applications (Pattison et al., 2009).

Tautomeric Studies

  • In research focusing on tautomeric stability of pyridazine medicinal drugs, 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one derivatives have been studied. These studies are crucial for understanding the behavior of these compounds in production and their activity in living tissues (Katrusiak & Katrusiak, 2004).

Microwave-Assisted Condensation Reactions

  • This compound plays a role in microwave-assisted condensation reactions with various nucleophilic reagents. These reactions are important for improving product yields and reducing reaction times in the synthesis of pyridazinone derivatives (Al‐Zaydi & Borik, 2007).

Anti-inflammatory and Analgesic Activities

  • Derivatives of pyridazinone, including compounds related to 6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one, have been synthesized and shown to possess significant analgesic, anti-inflammatory, and antipyretic activities. These findings are crucial for the development of new therapeutic agents (Menozzi et al., 1992).

Synthesis of Fused Azines

  • The compound is used in the synthesis of fused azines, highlighting its versatility in creating novel chemical structures with potential pharmaceutical importance (Ibrahim & Behbehani, 2014).

properties

IUPAC Name

6-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-13-6-7-16(10-14(13)2)18-8-9-19(23)22(21-18)12-15-4-3-5-17(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMSDGOLUJEJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethylphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one

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